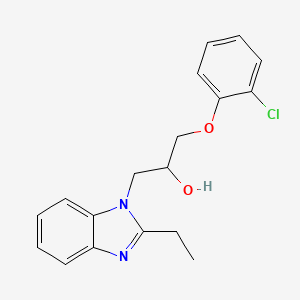
4-amino-2-anilino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-anilino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound X" for ease of reference in scientific literature. Compound X has been found to exhibit promising biological activity against a range of diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting key enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, compound X has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, compound X has been found to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that compound X can induce apoptosis, or programmed cell death, in cancer cells. Additionally, compound X has been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In terms of physiological effects, compound X has been found to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its potent biological activity against a range of diseases, making it a promising candidate for drug development. Additionally, compound X is relatively easy to synthesize and purify, making it accessible for research purposes. However, one limitation of using compound X in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of focus could be on understanding the precise mechanism of action of compound X, which could lead to the development of more effective and targeted therapies. Additionally, further research could explore the potential of compound X in combination with other drugs or therapies for enhanced efficacy. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing and purifying compound X.
Synthesemethoden
Compound X can be synthesized using a variety of methods, including the reaction of 4-amino-2-chloro-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide with aniline in the presence of a base. The resulting compound can be purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Studies have shown that compound X exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, compound X has been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-amino-2-anilino-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-7-10(21-19-8)17-13(20)11-12(15)18-14(22-11)16-9-5-3-2-4-6-9/h2-7H,15H2,1H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJDVWKPMXVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-(phenylamino)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5084985.png)
![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)
![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)